4-Methoxy-3-i-propoxyphenylZinc bromide
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Overview
Description
4-METHOXY-3-ISO-PROPOXYPHENYLZINC BROMIDE, 0.50 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is a solution of 4-methoxy-3-iso-propoxyphenylzinc bromide in tetrahydrofuran (THF), a solvent that stabilizes the organozinc compound and facilitates its use in various chemical reactions. Organozinc reagents are known for their versatility and reactivity, making them valuable tools in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxy-3-iso-propoxyphenylzinc bromide typically involves the reaction of 4-methoxy-3-iso-propoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Methoxy-3-iso-propoxyphenyl bromide+Zn→4-Methoxy-3-iso-propoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-iso-propoxyphenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, which can then participate in cross-coupling reactions.
Substitution: Can replace halides in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out at low temperatures to control the reaction rate.
Transmetalation: Often uses palladium or nickel catalysts, with the reaction performed under an inert atmosphere.
Substitution: Utilizes halide-containing organic molecules, with the reaction conditions tailored to the specific substrate.
Major Products: The major products formed from these reactions depend on the specific electrophile or halide used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while transmetalation followed by cross-coupling could produce biaryl compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 4-methoxy-3-iso-propoxyphenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of intricate molecular architectures.
Biology and Medicine: While direct applications in biology and medicine are less common, the compounds synthesized using this reagent can have significant biological activity. For instance, it can be used in the synthesis of drug candidates or bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-iso-propoxyphenylzinc bromide involves its role as a nucleophile in various reactions. The zinc atom in the compound stabilizes the phenyl group, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex organic structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
- 4-Methoxyphenylzinc bromide
- 3-Iso-propoxyphenylzinc bromide
- 4-Methoxy-3-methylphenylzinc bromide
Comparison: Compared to these similar compounds, 4-methoxy-3-iso-propoxyphenylzinc bromide offers unique reactivity due to the presence of both methoxy and iso-propoxy groups. These functional groups can influence the electronic properties of the phenyl ring, making it more reactive in certain types of reactions. Additionally, the combination of these groups can provide steric hindrance, which can affect the selectivity and outcome of the reactions.
Properties
Molecular Formula |
C10H13BrO2Zn |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WHAQDXBYLXBSRY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origin of Product |
United States |
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